molecular formula C23H30O3 B12347545 Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI)

Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI)

Cat. No.: B12347545
M. Wt: 354.5 g/mol
InChI Key: AIBWHDYZKNWYQQ-DTILQVPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI) is a synthetic steroid belonging to the class of organic compounds known as androgens and derivatives. These compounds are characterized by their ability to favor the development of masculine characteristics. This particular compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The preparation of Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI) involves several synthetic routes. One common method starts from commercially available precursors and involves multiple steps of chemical reactions, including acetylation and hydroxylation. The reaction conditions typically require specific catalysts and controlled environments to ensure the desired product is obtained with high purity . Industrial production methods often scale up these laboratory procedures, optimizing reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI) involves its interaction with androgen receptors in the body. Upon binding to these receptors, it modulates the expression of specific genes involved in the development of masculine characteristics. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in regulating various physiological processes .

Comparison with Similar Compounds

Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI) can be compared with other similar compounds, such as:

The uniqueness of Pregn-4-en-20-yn-3-one,17-(acetyloxy)-, (17a)-(9CI) lies in its specific chemical structure, which imparts unique biological activities and makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-17-ethynyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H30O3/c1-5-23(26-15(2)24)13-10-20-18-7-6-16-14-17(25)8-11-21(16,3)19(18)9-12-22(20,23)4/h1,14,18-20H,6-13H2,2-4H3/t18-,19+,20+,21+,22+,23-/m1/s1

InChI Key

AIBWHDYZKNWYQQ-DTILQVPTSA-N

Isomeric SMILES

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C#C

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C#C

Origin of Product

United States

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